molecular formula C13H10N4S B596146 Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate CAS No. 141240-69-9

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate

Cat. No.: B596146
CAS No.: 141240-69-9
M. Wt: 254.311
InChI Key: MSOQYZJKWVWVHH-UHFFFAOYSA-N
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Description

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate typically involves the reaction of 1-phenyl-1H-benzo[d][1,2,3]triazole with thiocarbonyldiimidazole. The reaction is carried out under inert atmosphere conditions, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties. It has shown promising activity against various microbial strains and cancer cell lines.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate can be compared with other benzotriazole derivatives, such as:

    1-Phenyl-1H-benzo[d][1,2,3]triazole: Lacks the carbimidothioate group, which may result in different chemical reactivity and biological activity.

    1H-benzo[d][1,2,3]triazole-1-carboxamide: Contains a carboxamide group instead of a carbimidothioate group, leading to variations in its chemical and biological properties.

    1H-benzo[d][1,2,3]triazole-1-carbonitrile:

This compound stands out due to its unique carbimidothioate group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl benzotriazole-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-13(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOQYZJKWVWVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=N)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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